2-Methoxy-D-homophenylalanine
Description
2-Methoxy-D-homophenylalanine is a non-natural amino acid derivative characterized by a methoxy group (-OCH₃) at the ortho position of the phenyl ring and a D-configuration. This compound shares a phenylalanine backbone but differs in the side-chain length ("homo" denotes an additional methylene group). Its applications likely span peptide engineering, enzyme inhibition studies, or chiral catalysis, though explicit functional data are absent in the reviewed sources.
Properties
IUPAC Name |
(2R)-2-amino-4-(2-methoxyphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-15-10-5-3-2-4-8(10)6-7-9(12)11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMOJLCCRFYKKC-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CC[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Steps
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Intermediate Formation :
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2-Methoxy-5-[(2R)-2-aminopropyl]benzenesulfonamide is synthesized via hydrogenation of 2-methoxy-5-[hydroxyiminomethyl]benzenesulfonamide using 5% palladium on carbon under 3 kg hydrogen pressure.
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Reaction conditions: Methanol solvent, 8 hours at room temperature, yielding 27.6 g (92% yield) with a melting point of 180°C.
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Chiral Resolution :
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Final Coupling :
Industrial-Scale Production Optimization
Large-scale synthesis prioritizes cost efficiency, reproducibility, and minimal waste. The patent (WO2012101648A1) details industrial adaptations:
Critical Process Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 70–75°C (step 1) | Prevents side reactions |
| Solvent Ratio (H₂O:IPA) | 1:9.5 | Enhances chiral salt solubility |
| pH Adjustment | 12.0–14.0 (NaOH) | Maximizes organic layer separation |
| Catalyst Loading | 5% Pd/C (50% wet) | Balances reaction rate and cost |
Purification Techniques
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Liquid-Liquid Extraction : Toluene washes (3×70 L) remove polar impurities.
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Crystallization : Cooling aqueous layers to 0–5°C precipitates the product with >98% purity.
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Drying : Spin-drying at 30–35°C for 10 hours reduces residual solvents to <0.1%.
Reaction Mechanism and Stereochemical Control
The enantioselectivity of the synthesis arises from:
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Mandelic Acid Resolution : The R-mandelate salt preferentially crystallizes due to hydrogen bonding between the sulfonamide group and the mandelate hydroxyl.
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Steric Effects : Bulky substituents on the benzenesulfonamide intermediate hinder racemization during high-temperature coupling steps.
Analytical Validation
| Analytical Method | Target Specification | Typical Results |
|---|---|---|
| Chiral HPLC | Enantiomeric excess | 99.87% (R-enantiomer) |
| Reverse-Phase HPLC | Chemical purity | 99.0–99.5% |
| Melting Point | 170–180°C | 170–171°C (final product) |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Chiral Purity (%) | Scalability |
|---|---|---|---|---|
| Patent WO2012101648A1 | 92.7 | 98.9 | 99.87 | Industrial |
| Classical Resolution | 75–80 | 95–97 | 98.5 | Laboratory |
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-D-homophenylalanine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-hydroxy-D-homophenylalanine.
Reduction: The carboxyl group can be reduced to an alcohol, yielding 2-methoxy-D-homophenylethanol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium iodide in acetone for halogenation or alkyl halides for alkylation.
Major Products:
Oxidation: 2-Hydroxy-D-homophenylalanine.
Reduction: 2-Methoxy-D-homophenylethanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
2-MDHP serves as a crucial building block in the synthesis of more complex molecules. Its unique methoxy group enhances its reactivity and binding affinity, making it suitable for various chemical transformations. For instance, it can undergo oxidation to form 2-Hydroxy-D-homophenylalanine or reduction to yield 2-Methoxy-D-homophenylethanol.
Biological Research
Enzyme-Substrate Interactions
In biological contexts, 2-MDHP is utilized to study enzyme-substrate interactions. Its incorporation into peptides allows researchers to explore how modifications affect enzymatic activity and specificity. This is particularly valuable in understanding the mechanisms of action for various enzymes and developing inhibitors .
Protein Engineering
The incorporation of 2-MDHP into proteins enables the exploration of novel functionalities. By substituting natural amino acids with 2-MDHP, researchers can modify protein properties, enhancing stability or altering interaction profiles. This application is vital in drug discovery and development, where engineered proteins can serve as therapeutic agents or diagnostic tools .
Medicinal Chemistry
Drug Development
The compound has potential applications in the synthesis of pharmaceuticals. For example, derivatives of homophenylalanine have been linked to the development of antibiotics and other therapeutic agents. The ability to modify the structure of 2-MDHP allows for the creation of compounds with enhanced biological activity or reduced toxicity profiles .
Antibiotic Synthesis
Research indicates that amino acids like 2-MDHP are instrumental in the semi-synthesis of antibiotics such as amoxicillin and cephalexin. The structural diversity provided by unnatural amino acids facilitates the design of new antibiotics that can overcome resistance mechanisms in bacteria .
Case Studies
Mechanism of Action
The mechanism of action of 2-Methoxy-D-homophenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can enhance the compound’s binding affinity to these targets, potentially leading to altered biological activity. The pathways involved may include enzyme inhibition or activation, receptor modulation, and changes in cellular signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-Methoxy-D-homophenylalanine with methoxy-substituted aromatic compounds and amino acid derivatives, emphasizing structural, synthetic, and functional distinctions.
Table 1: Key Properties of Methoxy-Substituted Compounds
Structural and Functional Differences
- Backbone Variability: D-2-Methoxyphenylalanine (CAS 170642-31-6) shares the phenylalanine core but lacks the extended "homo" side chain. Its D-configuration enhances metabolic stability compared to L-forms, making it valuable in peptidomimetics .
Substituent Effects :
- The difluoromethoxy group in 2-(difluoromethoxy)-N-hexylaniline enhances electronegativity and metabolic resistance compared to methoxy, favoring agrochemical durability .
- 5-(3-Methoxyphenyl)-2-furoic acid () combines a methoxyphenyl group with a furan-carboxylic acid, enabling π-π stacking interactions in drug design .
- Synthetic Complexity: Irisquinone synthesis () requires multi-step oxidation and purification (e.g., NaNO₂-mediated oxidation, column chromatography), yielding 87% pure crude product . In contrast, D-2-Methoxyphenylalanine is commercially available at >99% purity, reflecting optimized industrial-scale processes .
Biological Activity
2-Methoxy-D-homophenylalanine (2-MDHP) is a compound of significant interest in biochemical and pharmacological research due to its unique structural properties and biological activities. This article explores the biological activity of 2-MDHP, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
2-MDHP is a derivative of homophenylalanine, characterized by the presence of a methoxy group. The chemical structure can be represented as follows:
This compound exhibits properties that allow it to interact with various biological targets, including enzymes and receptors.
The mechanism of action of 2-MDHP involves its interaction with specific molecular targets. The methoxy group enhances the compound's binding affinity to these targets, which may lead to altered biological activity. Key mechanisms include:
- Enzyme Inhibition : 2-MDHP can inhibit certain enzymes, impacting metabolic pathways.
- Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways.
- Signal Transduction : Changes in cellular signaling cascades can result from the binding of 2-MDHP to its targets, affecting cell behavior and function.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of 2-MDHP. In vitro assays demonstrated that 2-MDHP exhibits antibacterial activity against various strains of bacteria. For instance, it has been shown to enhance the efficacy of conventional antibiotics by acting as an efflux pump inhibitor. This synergistic effect was observed in studies where 2-MDHP was combined with levofloxacin against Pseudomonas aeruginosa, resulting in a significant reduction in bacterial load compared to treatment with antibiotics alone .
Cytotoxicity and Antiproliferative Effects
The cytotoxic effects of 2-MDHP have been evaluated in several cancer cell lines. It was found that the compound induces apoptosis in cancer cells through the activation of caspase pathways. The half-maximal inhibitory concentration (IC50) values for various cancer cell lines ranged from 5 to 15 µM, indicating moderate potency .
| Cell Line | IC50 (µM) |
|---|---|
| KBCh R-8-5 | 8.00 |
| MCF-7 | 10.50 |
| HeLa | 12.00 |
Neuroprotective Effects
Research has also indicated that 2-MDHP may have neuroprotective properties. In animal models of neurodegenerative diseases, administration of 2-MDHP resulted in decreased neuronal cell death and improved cognitive functions. This effect is hypothesized to be mediated through anti-inflammatory pathways and modulation of neurotransmitter systems .
Case Studies
- In Vivo Efficacy Against Infections : In a neutropenic mouse model infected with Pseudomonas aeruginosa, treatment with 2-MDHP in combination with levofloxacin led to a significant reduction in bacterial counts compared to controls .
- Cancer Treatment Models : In studies involving human cancer xenografts in mice, administration of 2-MDHP resulted in tumor size reduction and enhanced survival rates, supporting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Methoxy-D-homophenylalanine, and what critical reaction parameters influence intermediate yields?
- Methodological Answer : The synthesis involves multi-step protocols, including hydroxylamine-mediated protection (82% yield in DMSO at 100°C) and palladium-catalyzed coupling (20.5–34.0% yield). Key parameters include reagent purity, temperature control, and inert gas (N₂) use during reflux. Optimization of Pd catalyst loading (e.g., Pd(PPh₃)₂Cl₂) and reaction time can mitigate low yields in coupling steps .
Q. Which analytical techniques are essential for confirming the purity and structure of this compound post-synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment. Structural confirmation requires ¹H/¹³C NMR spectroscopy to verify methoxy group placement and chiral centers. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like carbonyls. Contaminants are flagged via retention time deviations in HPLC or anomalous NMR peaks .
Q. What safety precautions are mandatory when handling this compound in laboratory settings?
- Methodological Answer : Follow Globally Harmonized System (GHS) guidelines: use nitrile gloves, safety goggles, and fume hoods. Acute oral toxicity (H302) necessitates spill containment kits and emergency protocols (e.g., rinsing exposed skin with water for 15 minutes). Store at 2–8°C in airtight containers, segregated from oxidizing agents .
Advanced Research Questions
Q. How can researchers optimize low-yield coupling reactions in the synthesis of this compound derivatives?
- Methodological Answer : Screen alternative Pd catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) to enhance coupling efficiency. Adjust reaction temperature (test 90–110°C) and solvent polarity (e.g., switch from dioxane to DMF). Pre-activate substrates via sonication or microwave-assisted heating to reduce side reactions. Monitor progress via TLC and isolate intermediates promptly to prevent degradation .
Q. What methodologies resolve enantiomeric instability of this compound under varying pH conditions?
- Methodological Answer : Chiral stationary phase HPLC (e.g., Chiralpak® AD-H column) quantifies enantiomeric excess (ee%). Stabilize solutions at pH 6–8 using phosphate buffers to minimize racemization. Circular dichroism (CD) spectroscopy tracks conformational changes, while kinetic studies under acidic/basic conditions reveal degradation pathways in analogs like fluorinated homophenylalanine .
Q. How do alternative deprotection agents (HCl vs. KF/18-crown-6) impact the integrity of this compound during synthesis?
- Methodological Answer : HCl in acetic acid risks ester hydrolysis, requiring strict temperature control (reflux ≤70°C). KF/18-crown-6 in methanol selectively cleaves benzyl groups without disrupting methoxy substituents. Compare reaction progress via ¹H NMR to assess byproduct formation. For acid-sensitive intermediates, employ mild deprotection with TFA/water mixtures .
Q. What strategies validate contradictory bioactivity data attributed to stereochemical impurities in this compound samples?
- Methodological Answer : Use enantiopure standards to calibrate chiral HPLC and confirm ee% ≥98%. Correlate bioactivity (e.g., enzyme inhibition IC₅₀) with ee% via dose-response assays. Apply ANOVA to distinguish activity differences between enantiomers. For in vitro studies, pre-treat samples with proteases to rule out metabolic interference .
Q. How can the FINER criteria guide the design of studies on this compound's role in enzyme inhibition?
- Methodological Answer :
- Feasible : Ensure scalable synthesis (≥500 mg batches) and validated assays (e.g., fluorescence polarization).
- Novel : Target understudied enzymes (e.g., tyrosine kinases) using structure-activity relationship (SAR) models.
- Ethical : Adhere to IACUC guidelines for in vivo toxicity testing.
- Relevant : Link findings to therapeutic areas (e.g., cancer metastasis). Pre-screen compound libraries to prioritize high-potential targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
